3-Methylthiophene

Descripción general

Descripción

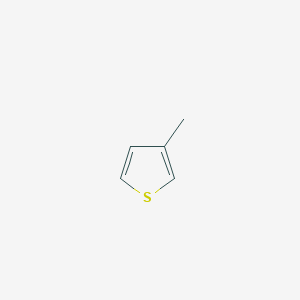

3-Methylthiophene is an organic compound with the molecular formula C₅H₆S. It is a derivative of thiophene, where a methyl group is substituted at the third position of the thiophene ring. This compound is a colorless, flammable liquid with a distinct odor. It is used as a building block in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylthiophene can be synthesized through several methods. One common method involves the sulfidation of 2-methylsuccinate. Another method is the vapor-phase dehydrogenation of suitable precursors. The Paal-Knorr synthesis is also a notable method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods: In industrial settings, this compound is typically produced through the vapor-phase dehydrogenation of precursors. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce dehydrogenation, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Directed Lithiation and Electrophilic Substitution

3-MT undergoes highly regioselective lithiation at the 5-position using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , enabling controlled functionalization. This selectivity arises from the directing effect of the methyl group at the 3-position, which deactivates adjacent positions. Subsequent reactions with electrophiles yield 2,4-disubstituted thiophenes in high yields .

Key Findings:

-

Electrophile Scope and Yields

Electrophile Product Yield (%) Iodine 5-Iodo-3-methylthiophene 92 Carbon Dioxide 5-Carboxy-3-methylthiophene 85 Dimethyl Disulfide 5-Methylthio-3-methylthiophene 88 -

Mechanism : LiTMP deprotonates the 5-position exclusively due to steric and electronic effects, forming a stabilized lithio-intermediate. This strategy bypasses traditional Friedel-Crafts limitations, enabling access to derivatives impractical via electrophilic substitution .

Catalytic Hydrodesulfurization (HDS)

3-MT reacts over Ni-promoted MoS₂ (NiMoS) catalysts in HDS processes to remove sulfur. The reaction proceeds via direct desulfurization (DDS) , cleaving C–S bonds to form pentenes , which further hydrogenate to isopentane .

Catalyst Performance Comparison:

| Catalyst Type | Surface Area (m²/g) | Ni Promotion (%) | 3-MT Activity (mol/g·h) | Benzothiophene Activity (mol/g·h) |

|---|---|---|---|---|

| NiMoS-M | 45 | 18 | 2.1 | 3.8 |

| NiMoS-NG | 78 | 32 | 4.5 | 4.6 |

-

Key Observations :

Chlorination Reactions

Chlorination of 3-MT shows competing side-chain and ring chlorination pathways, depending on conditions:

-

Side-chain chlorination with PCl₃ under sunlight yields monochloro derivatives, but ring chlorination dominates due to aromatic stabilization .

-

Regioselectivity : Chlorine preferentially substitutes at the 4- and 5-positions (relative to the methyl group), consistent with electrophilic substitution patterns .

Polymerization and Copolymerization

3-MT serves as a monomer for conducting polymers , enabling tailored electronic properties:

-

Homopolymerization : Forms poly(this compound) with moderate conductivity (~10⁻² S/cm).

-

Copolymerization : Blending with 3-alkylthiophenes (e.g., 3-hexylthiophene) enhances solubility and conductivity (up to 10² S/cm) .

Reaction with Organometallic Reagents

Aplicaciones Científicas De Investigación

Sensor Technology

Electrochemical Sensors:

Recent studies have highlighted the use of 3-Methylthiophene in developing electrochemical sensors, particularly for detecting phenolic compounds. A notable case involves a this compound-modified boron-doped diamond (BDD) electrode, which exhibited enhanced conductivity and sensitivity for detecting gallic acid in tea samples. The sensor demonstrated a limit of detection (LOD) of 0.76 mg/L, significantly outperforming unmodified BDD electrodes .

| Sensor Type | Material | Application | LOD (mg/L) |

|---|---|---|---|

| Electrochemical Sensor | BDD/P3MT | Gallic Acid Detection | 0.76 |

Energy Storage

Battery Applications:

this compound derivatives have been investigated for use in energy storage devices. A study reported the development of a poly(this compound)/graphene composite cathode for aluminum-ion batteries, which showed improved electrochemical performance compared to traditional materials. This composite material benefits from the high conductivity and structural integrity provided by both components .

Environmental Monitoring

Detection of Pollutants:

The compound has also been utilized in environmental applications, particularly in monitoring pollutants. Research has demonstrated that 3-MT can be used to detect thiophenes on planetary surfaces, such as Mars, where it serves as a potential biosignature due to its stability and detection capabilities under extreme conditions .

Pharmaceutical Industry

Precursor for Drug Synthesis:

In the pharmaceutical sector, this compound serves as a precursor to various drugs, including thenyldiamine and the pesticide morantel. Its role in synthesizing these compounds underscores its importance in drug formulation and agricultural chemistry .

Conductive Polymers

Polymer Applications:

this compound is widely used in synthesizing conducting polymers like poly(this compound) (P3MT). These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors due to their electrical conductivity and stability .

| Polymer Type | Application | Properties |

|---|---|---|

| Poly(this compound) | Organic Electronics | High conductivity |

Mecanismo De Acción

The mechanism of action of 3-Methylthiophene and its derivatives varies depending on their application. In biological systems, these compounds can interact with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit bacterial growth by targeting bacterial enzymes, while others may exhibit anticancer activity by interfering with cellular signaling pathways .

Comparación Con Compuestos Similares

Thiophene: The parent compound with no methyl substitution.

2-Methylthiophene: A methyl group is substituted at the second position of the thiophene ring.

2,5-Dimethylthiophene: Methyl groups are substituted at both the second and fifth positions of the thiophene ring.

Actividad Biológica

3-Methylthiophene (3-MT) is a sulfur-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the biological properties of 3-MT, including its effects on enzyme activity, its role in sensor technology, and its interactions with biological molecules.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing a sulfur atom and a methyl group at the 3-position. Its chemical formula is , and it exhibits properties typical of thiophene derivatives, such as volatility and reactivity.

Enzyme Inhibition Studies

Recent research has focused on the inhibitory effects of 3-MT and its derivatives on various enzymes. A study evaluated the impact of 3-MT on nitric oxide synthase (NOS) activity, specifically examining its effect on rat brain nNOS and human iNOS. The results indicated that certain derivatives of 3-MT could stimulate iNOS activity while not affecting nNOS significantly. This suggests potential therapeutic applications in modulating nitric oxide production in various biological systems .

| Compound | Effect on iNOS | Effect on nNOS |

|---|---|---|

| This compound Derivative A | Stimulated | No effect |

| This compound Derivative B | Inhibitory | No effect |

Sensor Technology Applications

This compound has been utilized in the development of advanced electrochemical sensors. A notable application is the modification of boron-doped diamond (BDD) electrodes with poly(this compound) to enhance their sensitivity for detecting phenolic compounds such as gallic acid in tea samples. The modified electrodes exhibited improved electrochemical properties, allowing for rapid and sensitive detection with a limit of detection as low as 11 mg/L .

Case Study: Gallic Acid Detection

- Electrode Modification : BDD/P3MT

- Detection Method : Square wave voltammetry

- Limit of Detection : 11 mg/L

- Sample Types : Green tea, black tea, rooibos tea

Interaction with Biological Molecules

Research has also explored the interactions between this compound-based polymers and DNA. A study on poly(this compound) showed that it forms strong interactions with DNA, which could have implications for drug delivery systems or biosensing technologies . Molecular docking simulations indicated that these interactions might enhance the stability of drug-DNA complexes, potentially improving therapeutic efficacy.

Toxicological Aspects

While much attention has been paid to the beneficial aspects of 3-MT, it is crucial to consider its toxicological profile. Studies have indicated that certain concentrations may exhibit cytotoxic effects in vitro, necessitating further investigation into safe usage levels in various applications .

Propiedades

IUPAC Name |

3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-92-7 | |

| Record name | Poly(3-methylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060666 | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

115.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

22.2 [mmHg] | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-44-4 | |

| Record name | 3-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiotolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOTOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK9ID0X5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methylthiophene?

A1: this compound has a molecular formula of C5H6S and a molecular weight of 98.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including Fourier-transform infrared spectroscopy (FTIR) [, , , ], UV-vis spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], and X-ray photoelectron spectroscopy (XPS) [, ]. These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: How does this compound perform as a material in various conditions?

A3: this compound demonstrates versatility across various applications due to its unique properties. For instance, poly(this compound) exhibits electrochemical stability in both air and moisture [], making it suitable for applications like actuators. Additionally, researchers have explored its use in solid-state photoelectrochemical devices, highlighting its potential in energy-related applications [].

Q4: What factors influence the stability of this compound-based materials?

A4: The stability of this compound-derived materials, particularly poly(this compound), is influenced by factors like doping levels, environmental conditions (air, moisture), and the presence of other materials. For example, research suggests that the incorporation of graphite into poly(this compound) composites enhances their thermal stability up to 200°C [].

Q5: What role does this compound play in catalytic reactions?

A5: While this compound is not typically employed as a catalyst itself, its reactivity makes it a relevant subject in studies concerning catalytic cracking desulfurization. Research suggests that this compound exhibits a faster cracking desulfurization rate compared to thiophene, indicating its potential role in fuel purification processes [].

Q6: How is computational chemistry employed in understanding this compound?

A6: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For instance, semi-empirical calculations like the AM1 method have been used to investigate the molecular conformations of this compound and its derivatives []. These calculations provide insights into the compound's behavior in different environments and its interactions with other molecules.

Q7: How do structural modifications of this compound impact its properties?

A7: Modifying the structure of this compound significantly impacts its properties and applications. For instance, incorporating this compound into copolymers with other thiophene derivatives, like 3-octylthiophene, allows for tailoring the material's properties, such as its optical and electronic behavior [].

Q8: What are the electrochemical properties of this compound and its polymers?

A8: this compound readily undergoes electropolymerization to form poly(this compound), a conductive polymer with intriguing electrochemical properties [, , , , , , ]. This polymer exhibits reversible redox behavior, changing its conductivity depending on its oxidation state. This property makes it suitable for applications in microelectrochemical transistors [, , ], actuators [], and sensors [, ].

Q9: How does the choice of electrolyte affect the electropolymerization of this compound?

A9: The electrolyte plays a crucial role in the electropolymerization of this compound, influencing the morphology, conductivity, and stability of the resulting polymer films. Research shows that using boron fluoride-ethyl ether as the supporting electrolyte during electropolymerization on stainless steel electrodes yields poly(this compound) films with high tensile strength and improved environmental stability [].

Q10: How is this compound utilized in sensor applications?

A10: Poly(this compound) finds applications in various sensor platforms due to its electrochemically responsive nature. For instance, it has been employed in the development of non-enzymatic phenol sensors for environmental monitoring, showcasing its potential in detecting pollutants [].

Q11: Can this compound be used in biosensor development?

A11: Yes, this compound-based copolymers show promise in biosensor applications. Researchers have explored novel polythiophenes for enzyme immobilization, specifically glucose oxidase for glucose detection []. The study highlights the potential of functionalized polythiophene matrices in constructing stable and responsive biosensing platforms.

Q12: What are the advantages of using this compound in nanocomposite materials?

A12: Incorporating this compound into nanocomposites with materials like graphene or TiO2 nanoparticles leads to enhanced properties. For example, poly(this compound)-grafted-graphene nanosheet composites exhibit improved thermal stability compared to pure poly(this compound) []. Similarly, TiO2 nanoparticles decorated with fibrous poly(this compound) demonstrate significantly reduced thermal degradation in the 300-550°C range [].

Q13: How does the morphology of poly(this compound) in nanocomposites affect its properties?

A13: The morphology of poly(this compound) within nanocomposites significantly impacts the material's overall properties. For example, preparing poly(this compound) with a fibrous morphology decorated by TiO2 nanoparticles results in a nanocomposite with enhanced thermal stability [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.